Azaperol

货号 B032401

CAS 编号:

2804-05-9

分子量: 329.4 g/mol

InChI 键: LVXYAFNPMXCRJI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

- Azaperol , a metabolite of the veterinary butyrophenone tranquilizer azaperone, was identified as a reduction product, specifically the corresponding carbinol derivative. It retains some neuroleptic activity despite being more polar than azaperone (Rauws et al., 1976).

Synthesis Analysis

- The structure of Azaperol was confirmed through synthesis after its initial discovery in various animal tissues post-injection of azaperone (Rauws et al., 1976).

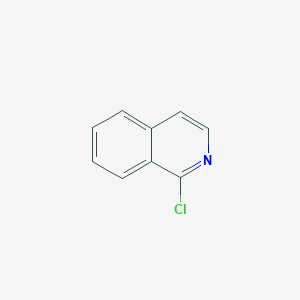

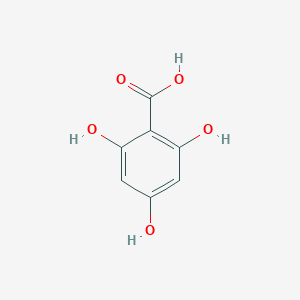

Molecular Structure Analysis

- Detailed molecular structure analysis specific to Azaperol is not directly available, but the identification through mass spectrometry suggests a structure related closely to azaperone, differentiated primarily by its increased polarity (Rauws et al., 1976).

Chemical Reactions and Properties

- Upon intravenous administration in rats, Azaperol is partially oxidized back to azaperone, indicating its involvement in reversible metabolic pathways (Rauws et al., 1976).

Physical Properties Analysis

- While specific physical properties of Azaperol are not detailed in the available literature, its higher polarity compared to azaperone is a significant physical characteristic (Rauws et al., 1976).

Chemical Properties Analysis

- Azaperol's chemical behavior, particularly its conversion to azaperone upon oxidation, reveals its chemical stability and reactivity. This interconversion plays a role in its pharmacological action and presence in animal tissues (Rauws et al., 1976).

科学研究应用

Application in Food Analytical Methods

- Scientific Field : Food Analytical Methods .

- Summary of the Application : Azaperone and Azaperol are used in the enrichment of swine adipose samples .

- Methods of Application : The azaperone and azaperol in swine adipose were extracted by 1% (v/v) ammoniated acetonitrile at 55 °C . A medium-chain fatty acid as switchable-hydrophilicity solvent is used for further enrichment and purification .

- Results or Outcomes : The recoveries of azaperone and azaperol in swine adipose were 95–104%, with relative standard deviations ranging from 3 to 5% .

Application in Animal Kidneys and Livers Analysis

- Scientific Field : Animal Kidneys and Livers Analysis .

- Summary of the Application : A method for the simultaneous determination of azaperone and azaperol in meat tissues has been developed .

- Methods of Application : The meat tissue was homogenized in acetonitrile at a ratio of 1:4 (tissue weight:acetonitrile volume). The homogenate was centrifuged, the supernatant was evaporated in a lyophilizator, and then the evaporation residue was dissolved in 20 µL of ethanol .

- Results or Outcomes : The experimentally determined LOQs were 0.25 µg/kg for azaperone and 0.12 µg/kg for azaperol . The accuracy of the presented method did not exceed 15%, and the recovery was in the range of 85–115% .

Application in Tranquilizer Detection

- Scientific Field : Tranquilizer Detection .

- Summary of the Application : The method described confirms the use of the tranquilizer azaperone by detecting the parent compound and the metabolically reduced form, azaperol .

- Methods of Application : Both are confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .

- Results or Outcomes : The method was successful in confirming the use of azaperone by detecting both the parent compound and the metabolically reduced form, azaperol .

安全和危害

未来方向

属性

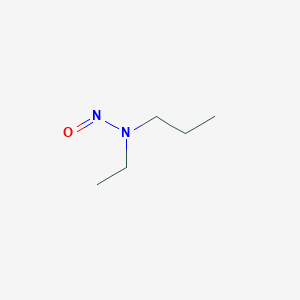

IUPAC Name |

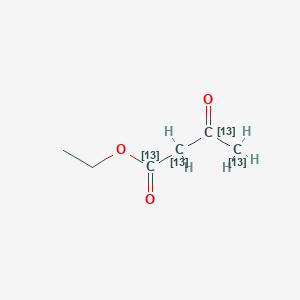

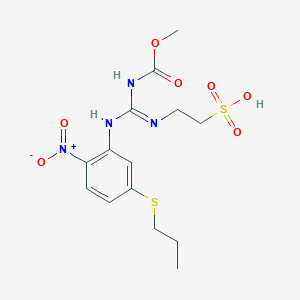

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXYAFNPMXCRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950731 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azaperol | |

CAS RN |

2804-05-9 | |

| Record name | Azaperol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)